molecular formula C11H16O3 B1606293 4-isopropoxy-1,2-dimethoxybenzene CAS No. 77106-50-4

4-isopropoxy-1,2-dimethoxybenzene

Cat. No.: B1606293
CAS No.: 77106-50-4
M. Wt: 196.24 g/mol
InChI Key: MWLNBEDFVCGBCX-UHFFFAOYSA-N
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Description

4-isopropoxy-1,2-dimethoxybenzene, also known as this compound, is an organic compound with the molecular formula C11H16O3. It is a derivative of benzene, featuring two methoxy groups and one isopropoxy group attached to the benzene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-1,2-dimethoxybenzene can be achieved through several methods. One common approach involves the etherification of 1,2-dimethoxybenzene with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is also common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-1,2-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-isopropoxy-1,2-dimethoxybenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-isopropoxy-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity. The compound’s methoxy and isopropoxy groups play a crucial role in its binding affinity and specificity. These interactions can influence various biochemical processes, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-isopropoxy-1,2-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and isopropoxy groups allows for diverse chemical transformations and applications, making it a valuable compound in various scientific and industrial fields .

Properties

IUPAC Name

1,2-dimethoxy-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(2)14-9-5-6-10(12-3)11(7-9)13-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLNBEDFVCGBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227898
Record name Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77106-50-4
Record name Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077106504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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